1,2,2,5-tetramethyl-4-piperidinol
Overview
Description
1,2,2,5-Tetramethylpiperidin-4-ol is an organic compound belonging to the piperidine family. It is characterized by its unique structure, which includes four methyl groups attached to the piperidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,5-Tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, the thermal treatment of a mixture of 2,2,6,6-tetramethylpiperidin-4-ol and allyl or benzyl bromide derivatives can yield N-alkylated compounds . This reaction typically requires prolonged heating, but microwave irradiation can significantly reduce the reaction time and improve yields.
Industrial Production Methods
In industrial settings, the production of 1,2,2,5-tetramethyl-4-piperidinol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,2,5-Tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like platinum-phosphinito-phosphinous acid complexes for oxidative fragmentation , and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include piperidinone derivatives, primary amines, and various substituted piperidines. These products have significant applications in pharmaceuticals and other chemical industries.
Scientific Research Applications
1,2,2,5-Tetramethylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2,5-tetramethyl-4-piperidinol involves its interaction with various molecular targets and pathways. For instance, in oxidative reactions, it acts as a hydrogen donor, facilitating the transfer of hydrogen atoms to acceptor molecules . This property makes it valuable in catalytic processes where hydrogen transfer is essential.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-ol: This compound is structurally similar but differs in the position of the methyl groups.
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
Uniqueness
1,2,2,5-Tetramethylpiperidin-4-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,2,2,5-tetramethylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7-6-10(4)9(2,3)5-8(7)11/h7-8,11H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKUJRILCIKDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CC1O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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